

TAK-285 preclinical studies overview

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Compound Focus: Tak-285

CAS No.: 871026-44-7

Cat. No.: S547969

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Mechanism of Action and Selectivity

TAK-285 is a novel, low-molecular-weight, oral compound designed as a dual inhibitor of the HER2 (ERBB2) and EGFR (HER1/ERBB1) receptor tyrosine kinases [1]. It functions by binding to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival [1] [2].

The table below summarizes its potency and selectivity against various kinases:

Kinase Target	IC50 (Half-Maximal Inhibitory Concentration)	Notes
HER2	17 nM [2]	Primary target; high potency
EGFR (HER1)	23 nM [2]	Primary target; high potency
HER4	260 nM [2]	>10-fold selectivity over HER1/2 [2]
MEK1	1.1 µM [2]	Minimal off-target activity
Aurora B	1.7 µM [2]	Minimal off-target activity

Kinase Target	IC50 (Half-Maximal Inhibitory Concentration)	Notes
c-Met, Lck, CSK, Lyn B	2.4 - 5.7 μ M [2]	Minimal off-target activity

Preclinical Efficacy in Animal Models

TAK-285 demonstrated significant, dose-dependent antitumor activity in several HER2- or EGFR-overexpressing human tumor xenograft models in mice and rats [1] [2].

Cancer Model	Dosing Regimen	Efficacy Results (Tumor Growth Inhibition)
BT-474 (HER2-overexpressing human breast cancer)	100 mg/kg, orally, twice daily for 14 days [2]	T/C (Tumor/Control ratio) of 29% [2]
4-1ST (HER2-overexpressing human gastric cancer) in mice	50 mg/kg, twice daily [2]	T/C of 44% [2]
	100 mg/kg, twice daily [2]	T/C of 11% [2]
4-1ST (HER2-overexpressing human gastric cancer) in rats	6.25 mg/kg [2]	T/C of 38% [2]
	12.5 mg/kg [2]	T/C of 14% [2]
	25 mg/kg [2]	Tumor regression, T/C of -12% [2]
	50 mg/kg [2]	Tumor regression, T/C of -16% [2]

Pharmacokinetic and Brain Penetration Profile

TAK-285 showed favorable pharmacokinetic properties in animal models, including high oral bioavailability and significant penetration into the brain, suggesting potential for treating central nervous system metastases [3] [2].

Parameter	Findings
Oral Bioavailability	97.7% in rats, 72.2% in mice (at 50 mg/kg dose) [2]
Brain Penetration (Unbound Fraction)	Brain-to-blood ratio of unbound TAK-285 was 0.18-0.24 (measured by Cmax and AUC), indicating pharmacologically active concentrations in the brain [3].
Absorption & Exposure	In humans, absorption was rapid after oral dosing, and plasma exposure at steady-state increased dose-proportionally from 50 to 300 mg twice daily [1].

Safety and Toxicology

The compound was well tolerated in preclinical rodent and primate toxicity models, with an observed toxicity profile similar to other compounds sharing its mechanism of action [1]. In a phase I first-in-human study:

- The **Maximum Tolerated Dose (MTD)** was determined to be **300 mg, administered twice daily** [1].
- **Dose-Limiting Toxicities (DLTs)** at 400 mg twice daily included grade 3 increases in **aminotransferases** and grade 3 **decreased appetite** [1].

Key Experimental Protocols

The methodologies from foundational studies are detailed below.

1. In Vitro Kinase Assay [2]

- **Objective:** To determine the IC50 of **TAK-285** against purified HER2 and EGFR kinases.
- **Key Reagents:** Purified cytoplasmic domains of human HER2 and EGFR, [γ -32P]ATP, poly(Glu)-Tyr (4:1) substrate.

- **Procedure:** **TAK-285** is incubated with the enzyme for 5 minutes before initiating the reaction with ATP. After a 10-minute reaction at room temperature, the process is stopped with trichloroacetic acid. The phosphorylated proteins are filtered, washed, and radioactivity is counted to calculate the percentage of inhibition and IC50.

2. In Vivo Efficacy Study [2]

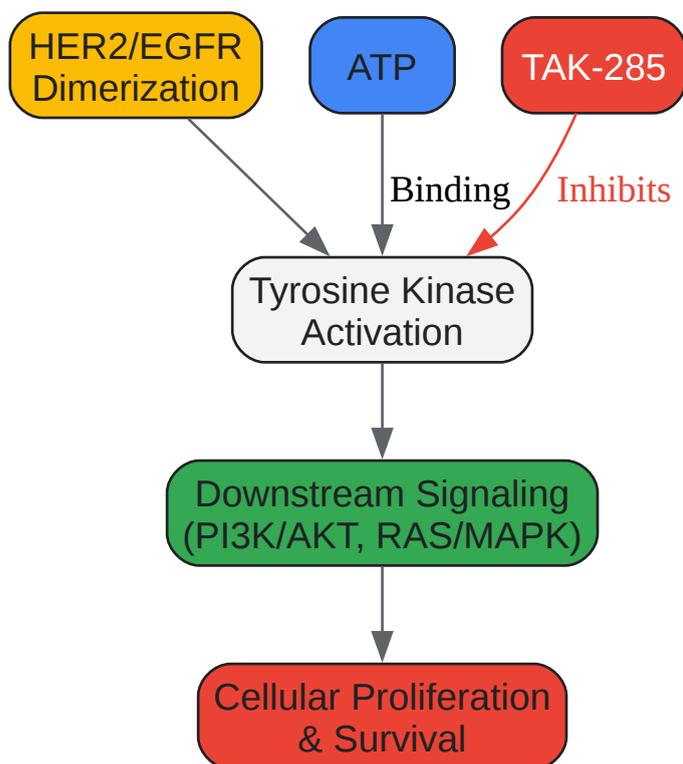
- **Objective:** To evaluate the antitumor efficacy of **TAK-285** in xenograft models.
- **Animal Models:** Female BALB/c nu/nu mice implanted with BT-474 or 4-1ST tumor cells.
- **Dosing:** **TAK-285** is administered orally, typically twice daily, for a specified duration (e.g., 14 days). The control group receives a vehicle.
- **Tumor Measurement:** Tumor volumes are measured regularly, and efficacy is reported as the T/C ratio (the percentage of the median tumor volume in the treated group compared to the control group).

3. Brain Penetration Study via Microdialysis [3]

- **Objective:** To verify the presence of unbound **TAK-285** in the rat brain after oral administration.
- **Technique:** In vivo microdialysis with simultaneous sampling of blood and brain extracellular fluid.
- **Methodological Note:** Initial low recovery due to compound adsorption was overcome by adding bovine serum albumin (4%) to the perfusion fluid and reducing the perfusion flow rate, which increased the relative recovery from 1.6% to 47% [3].

HER2/EGFR Signaling and TAK-285 Mechanism

The following diagram illustrates the signaling pathway targeted by **TAK-285**.



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TAK-285 inhibits the HER2/EGFR signaling pathway by competing with ATP, thereby blocking downstream signals for cell proliferation and survival.

Research Status and Future Directions

While the initial clinical development of **TAK-285** itself appears to have halted after Phase I trials, its structural scaffold continues to be valuable in medicinal chemistry. Recent research (as of 2023) has focused on designing and synthesizing **new TAK-285 derivatives** to improve potency and selectivity [4]. For instance, compound **9f** from one study showed an IC₅₀ of 2.3 nM against EGFR, representing a significant increase in potency compared to the original **TAK-285** [4].

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